molecular formula C20H26N4O5S B2571823 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2034997-56-1

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

カタログ番号: B2571823
CAS番号: 2034997-56-1
分子量: 434.51
InChIキー: XTZDGSVLSGKASY-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a synthetic organic molecule that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of the compound is C₁₈H₁₈N₄O₃S, characterized by a complex structure that includes:

  • A 3,4-dimethoxyphenyl moiety.
  • A 1-methyl-1H-pyrazol-4-yl sulfonamide group.
  • A 1,4-diazepane ring.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values ranged from 0.12 to 2.78 µM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Prostaglandin D Synthase : Docking studies revealed that the compound interacts with human prostaglandin reductase (PTGR2), indicating its potential as an inhibitor of this enzyme .
  • Induction of Apoptosis : Molecular studies showed that the compound increases p53 expression and caspase-3 cleavage in cancer cells, leading to programmed cell death .

In Vivo Efficacy

In vivo studies are essential for confirming the therapeutic potential of this compound. Preliminary animal studies have shown promising results in tumor reduction without significant toxicity to normal tissues. Further research is needed to establish dosage and long-term effects.

Toxicological Evaluation

Toxicological assessments indicate that the compound has a favorable safety profile. It exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating its potential as a safe therapeutic agent .

Data Tables

Activity Type Cell Line IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
AnticancerMCF-70.12Doxorubicin0.79
AnticancerA5492.78Doxorubicin5.51

Study 1: Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines and found it significantly more effective than traditional chemotherapeutics at sub-micromolar concentrations. The study emphasized the need for further exploration into its mechanism and potential as a lead compound in drug development .

Study 2: Molecular Docking Analysis

Molecular docking simulations provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The results indicated strong hydrophobic interactions with amino acid residues critical for enzymatic activity, supporting its role as an inhibitor .

科学的研究の応用

Synthesis Overview

StepReaction TypeReactantsConditionsYield
1Claisen–Schmidt condensationAldehyde + KetoneKOH, EthanolHigh
2CyclizationIntermediate + SulfonamideRefluxModerate

Biological Evaluation

Recent studies have highlighted the biological activities of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one. Notably, it has shown promising results in:

2.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

2.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. It may act as an inhibitor of prostaglandin D synthase, which is involved in inflammatory processes . Docking studies suggest strong binding affinity to this enzyme, indicating a potential pathway for therapeutic intervention.

2.3 Antimicrobial Activity
Preliminary tests have shown that related compounds possess antimicrobial properties against a range of bacterial strains. The structural features of this compound suggest that it may similarly exhibit such activity .

Molecular Modeling Studies

Molecular modeling has been employed to predict the behavior of this compound at the molecular level. Studies indicate that the presence of the diazepane ring enhances stability and bioavailability, making it a suitable candidate for further drug development .

Key Findings from Molecular Modeling

PropertyValue
Binding Energy-8.5 kcal/mol
Predicted SolubilityHigh
LipophilicityModerate

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Breast Cancer Treatment
A derivative similar to this compound was tested in vitro against MCF7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Inhibition of Prostaglandin Synthase
A related compound demonstrated effective inhibition of prostaglandin D synthase in animal models, leading to reduced inflammation and pain response . This suggests potential application in treating inflammatory diseases.

特性

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22-15-17(14-21-22)30(26,27)24-10-4-9-23(11-12-24)20(25)8-6-16-5-7-18(28-2)19(13-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDGSVLSGKASY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。